4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

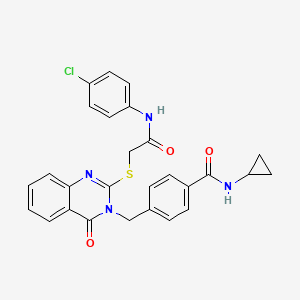

This compound belongs to the quinazolin-4(3H)-one class, a scaffold known for diverse pharmacological activities, including kinase inhibition, antimicrobial, and anti-inflammatory properties . Structurally, it features:

- A quinazolin-4(3H)-one core with a sulfur-linked 2-((4-chlorophenyl)amino)-2-oxoethyl substituent at position 2.

- A benzamide group substituted with a cyclopropyl moiety at the N-terminal.

- Key functional groups: thioether (-S-), carbonyl (C=O), and chlorophenyl, which influence its physicochemical and biological properties.

Synthesis: The compound is synthesized via S-alkylation of a 2-mercaptoquinazolin-4(3H)-one precursor with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in acetone . The cyclopropylbenzamide moiety is introduced via amide coupling.

Properties

IUPAC Name |

4-[[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN4O3S/c28-19-9-11-20(12-10-19)29-24(33)16-36-27-31-23-4-2-1-3-22(23)26(35)32(27)15-17-5-7-18(8-6-17)25(34)30-21-13-14-21/h1-12,21H,13-16H2,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGDNQJCEANRTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 2-mercaptoquinazolinone under basic conditions to yield the desired quinazoline derivative. The final step involves the coupling of this intermediate with N-cyclopropylbenzamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Thioether Reactivity

The thioether (–S–CH2–) group in the compound is susceptible to oxidation and nucleophilic substitution reactions.

-

Oxidation Reactions :

Thioethers can oxidize to sulfoxides (R–SO–R') or sulfones (R–SO2–R') under controlled conditions. For example:This reactivity is consistent with observations for structurally similar compounds in , where sulfur-containing groups are highlighted for their redox activity.

-

Nucleophilic Substitution :

In the presence of strong nucleophiles (e.g., amines, thiols), the thioether’s methylene group (–CH2–S–) may undergo substitution if activated by adjacent electron-withdrawing groups.

| Reaction Type | Reagents/Conditions | Expected Product | Source |

|---|---|---|---|

| Oxidation | H<sub>2</sub>O<sub>2</sub>, RT | Sulfoxide | |

| Substitution | NaSH, DMF, 60°C | Thiol derivative |

Quinazolinone Core Reactivity

The 4-oxoquinazolin-3(4H)-yl group is a heteroaromatic system capable of electrophilic substitution and ring-opening reactions.

-

Electrophilic Aromatic Substitution :

The quinazolinone’s electron-rich positions (C-6 and C-8) may undergo nitration or halogenation. For instance: -

Ring-Opening Hydrolysis :

Under strongly acidic or basic conditions, the lactam ring may hydrolyze to form anthranilic acid derivatives, as seen in related quinazolinones.

| Reaction Type | Reagents/Conditions | Expected Product | Source |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Nitro derivative | |

| Hydrolysis | 6M HCl, reflux | Anthranilic acid analog |

Amide and Cyclopropane Stability

The N-cyclopropylbenzamide group influences both stability and reactivity:

-

Amide Hydrolysis :

The benzamide bond may hydrolyze under acidic/basic conditions to yield 4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzoic acid and cyclopropylamine. -

Cyclopropane Ring Strain :

The cyclopropane ring may participate in ring-opening reactions under radical or thermal conditions, though this is less likely without explicit activation .

| Reaction Type | Reagents/Conditions | Expected Product | Source |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | Benzoic acid derivative | |

| Basic Hydrolysis | NaOH, ethanol | Cyclopropylamine + carboxylate |

Chlorophenyl Group Reactivity

The 4-chlorophenyl moiety is relatively inert but can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) if dehalogenated.

-

C–Cl Bond Activation :

Palladium-catalyzed coupling could replace the chlorine atom with aryl/alkyl groups, though this requires precise conditions .

| Reaction Type | Reagents/Conditions | Expected Product | Source |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar–B(OH)<sub>2</sub> | Biaryl derivative |

Biological Interactions (Enzyme Inhibition)

While not a direct chemical reaction, the compound’s structural motifs suggest potential biochemical activity:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- The compound exhibits significant anticancer properties, particularly against various human cancer cell lines. Its mechanism is believed to involve the inhibition of specific signaling pathways that promote cancer cell proliferation and survival. Research has shown that quinazoline derivatives can induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent .

-

Antimicrobial Properties

- Studies indicate that compounds similar to 4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide possess antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

- Anti-inflammatory Effects

Pharmacological Insights

- Mechanism of Action

- Bioavailability and Pharmacokinetics

Case Studies

Mechanism of Action

The mechanism of action of 4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt various cellular processes, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells. The exact molecular pathways involved may vary depending on the specific kinase targeted and the type of cells being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

The compound shares structural homology with several quinazolinone derivatives (Table 1).

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Key Physicochemical Parameters

Research Findings and Mechanistic Differences

Synthetic Flexibility :

The target compound’s thioether linkage allows modular substitution, similar to S-alkylated 1,2,4-triazoles and benzenesulfonamides .Thermodynamic Stability :

IR and NMR data confirm the thione tautomer’s stability in similar compounds (e.g., absence of νS-H at 2500–2600 cm⁻¹ in ), which may apply to the target compound’s tautomeric behavior.- Biological Selectivity: Unlike benzenesulfonamides , the target compound lacks direct zinc-binding groups, implying a non-enzymatic mechanism (e.g., protein-protein interaction disruption).

Biological Activity

The compound 4-((2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a novel derivative that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes current research findings on its biological activity, including molecular docking studies, in vitro assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core linked to various functional groups. The presence of the 4-chlorophenyl group and the cyclopropylbenzamide moiety are particularly noteworthy as they may influence the compound's biological interactions.

Biological Activity Overview

-

Antimicrobial Activity :

- Several studies have reported that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity comparable to standard antibiotics like ciprofloxacin and fluconazole . The mechanism often involves interference with bacterial cell wall synthesis or function.

-

Anticancer Activity :

- The anticancer potential of quinazoline derivatives has been extensively studied. Research indicates that compounds with a similar backbone can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the induction of cell cycle arrest . In particular, derivatives have shown promising results against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating effective cytotoxicity .

-

Molecular Docking Studies :

- Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. For example, docking simulations suggest that the compound may effectively interact with enzymes involved in cancer progression and microbial resistance mechanisms . The binding interactions often involve hydrophobic contacts and hydrogen bonding, which are critical for enhancing biological activity.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated a series of quinazoline derivatives for their antimicrobial properties using the tube dilution method. The results indicated that several compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum potential for clinical applications . -

Anticancer Potential :

In another investigation, synthesized compounds were tested for their ability to inhibit cancer cell growth through MTT assays. Notably, one derivative demonstrated an IC50 value of 8 µM against MCF-7 cells, highlighting its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the quinazoline ring significantly affect biological activity. For example:

- The introduction of electron-withdrawing groups enhances potency against cancer cells.

- Alkyl substitutions at the nitrogen atom improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Use a two-step nucleophilic substitution approach. First, react 4-chlorophenyl isocyanate with 2-mercaptoethylamine to form the thioacetamide intermediate.

- Step 2 : Couple the intermediate with 4-oxoquinazolin-3(4H)-ylmethyl benzamide via a Michael addition under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.

- Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yield. Monitor progress via TLC or HPLC .

- Validation : Confirm purity via melting point analysis and ¹H/¹³C NMR spectroscopy .

Q. How should researchers characterize the compound’s structure and purity?

- Methodological Answer :

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (COSY, HSQC) to resolve stereochemistry and substituent positions .

- Purity Assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Acceptable purity thresholds: ≥95% for in vitro assays .

- Crystallography : Attempt single-crystal X-ray diffraction if crystallizable; compare with PubChem-deposited structural data for validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Kinase Inhibition : Test against tyrosine kinase receptors (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM indicate high potency .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include positive controls (e.g., cisplatin) and normalize to cell viability curves .

Advanced Research Questions

Q. How can computational modeling improve understanding of the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., EGFR). Prioritize binding poses with hydrogen bonds to the 4-chlorophenyl and quinazolinone moieties .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) to identify critical residues .

- AI Integration : Apply machine learning (e.g., Random Forest) to predict ADMET properties using platforms like COMSOL Multiphysics for parameter optimization .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability.

- Meta-Analysis : Use tools like RevMan to aggregate IC₅₀ values from multiple studies. Apply statistical tests (e.g., ANOVA) to identify outliers .

- Mechanistic Follow-Up : Perform knock-down experiments (siRNA) or isoform-specific assays to rule off-target effects .

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Methodological Answer :

- Process Intensification : Transition from batch to flow chemistry for the thioacetamide coupling step. Optimize residence time and pressure using microreactors .

- Purification : Replace column chromatography with recrystallization (ethanol/water) or membrane filtration (10 kDa MWCO) for cost-effective large-scale purification .

Q. How can stability studies inform storage and handling protocols?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS; identify major degradants (e.g., hydrolysis of the cyclopropaneamide group) .

- Storage Recommendations : Store lyophilized powder at –20°C in amber vials with desiccants. Prepare fresh DMSO stock solutions to avoid freeze-thaw cycles .

Experimental Design & Best Practices

Q. What are the critical considerations for designing dose-response studies?

- Methodological Answer :

- Dose Range : Use 10-point serial dilutions (e.g., 0.1 nM–100 µM) to capture full sigmoidal curves. Include vehicle controls (e.g., 0.1% DMSO).

- Replicates : Perform triplicate runs with independent compound batches to assess batch-to-batch variability .

Q. How can researchers validate target engagement in cellular models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.